N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide
CAS No.: 1396812-77-3
Cat. No.: VC4593856
Molecular Formula: C19H21N3OS
Molecular Weight: 339.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396812-77-3 |
|---|---|
| Molecular Formula | C19H21N3OS |
| Molecular Weight | 339.46 |
| IUPAC Name | N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-3-phenylpropanamide |
| Standard InChI | InChI=1S/C19H21N3OS/c1-22-14-16(17-8-5-13-24-17)21-18(22)11-12-20-19(23)10-9-15-6-3-2-4-7-15/h2-8,13-14H,9-12H2,1H3,(H,20,23) |
| Standard InChI Key | IOUFBPXRMDKKNQ-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=C1CCNC(=O)CCC2=CC=CC=C2)C3=CC=CS3 |
Introduction
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide is a complex organic compound featuring a unique combination of functional groups, including an imidazole ring, a thiophene moiety, and a phenylpropanamide backbone. This structural diversity suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Synthesis Methods
The synthesis of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. Common methods include:
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Condensation Reactions: Forming amide bonds between the imidazole derivative and the phenylpropanoic acid.
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Substitution Reactions: Incorporating the thiophene moiety into the imidazole ring.
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Coupling Reactions: Utilizing catalysts like palladium or copper to facilitate the formation of carbon-carbon or carbon-nitrogen bonds.
| Synthetic Step | Reaction Type | Conditions |
|---|---|---|
| Imidazole Formation | Condensation | High Temperature, Acidic Conditions |
| Thiophene Coupling | Substitution | Palladium Catalyst, Basic Conditions |
| Amide Bond Formation | Condensation | EDCI/HOBT, DMF Solvent |
Potential Applications
Given its structural complexity, N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-phenylpropanamide may exhibit diverse biological activities, including:
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Antimicrobial Activity: The imidazole and thiophene rings could interact with bacterial or fungal targets.
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Anticancer Activity: Potential for inhibiting specific enzymes or receptors involved in cancer cell proliferation.
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Anti-inflammatory Activity: Modulation of inflammatory pathways through interaction with enzymes like 5-lipoxygenase.
| Potential Application | Mechanism of Action |
|---|---|
| Antimicrobial | Interaction with microbial targets |
| Anticancer | Inhibition of cancer-related enzymes/receptors |
| Anti-inflammatory | Modulation of inflammatory pathways |
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